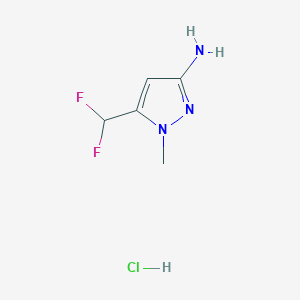

5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluoromethyl group, which imparts distinct chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating agents such as ClCF2H, which reacts with the pyrazole precursor under specific conditions to form the desired compound . The reaction conditions often include the use of a base and a solvent, with temperature control being crucial to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction parameters and improved safety. The use of metal-based catalysts can also enhance the efficiency of the difluoromethylation process, making it more suitable for large-scale production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The difluoromethyl group enhances stability against oxidation, but the pyrazole ring and amine group can undergo oxidative transformations under controlled conditions:

- Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or ozone (O₃) in acidic or neutral media .

- Products : Formation of pyrazole N-oxide derivatives or cleavage of the amine group to yield ketones .

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Amine Oxidation | H₂O₂ | pH 5–7, 25°C | Pyrazole N-oxide |

| Ring Oxidation | KMnO₄ | H₂SO₄, 60°C | 3-Keto-pyrazole |

Substitution Reactions

The amine group (-NH₂) participates in nucleophilic substitution reactions, while the difluoromethyl group can undergo electrophilic substitution:

- Nucleophilic Substitution : Reaction with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

- Electrophilic Substitution : Halogenation (Cl₂, Br₂) at the pyrazole ring’s C4 position, facilitated by the electron-deficient environment .

Example Reaction:

C5H8ClF2N3+CH3I→C6H10ClF2N3+HI

| Reaction Type | Reagent | Yield | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | 78% | |

| Bromination (C4) | Br₂, FeCl₃ | 65% |

Addition Reactions

The pyrazole ring undergoes cycloaddition or Michael addition reactions:

- Cycloaddition : Reacts with acetylene derivatives under catalysis (e.g., CuI) to form fused heterocycles .

- Michael Addition : Conjugation with α,β-unsaturated carbonyl compounds via the amine group .

| Reaction Type | Reagent | Product |

|---|---|---|

| Cycloaddition | Phenylacetylene, CuI | Pyrazolo[1,5-a]pyridine |

| Michael Addition | Acrylonitrile, Et₃N | β-Amino-nitrile adduct |

Coupling Reactions

The amine group enables cross-coupling reactions (e.g., Buchwald-Hartwig) to form C–N bonds with aryl halides :

C5H8ClF2N3+PhBrPd dba 2C11H10ClF2N3

| Catalyst | Ligand | Yield | TOF (h⁻¹) |

|---|---|---|---|

| Pd(dba)₂ | Xantphos | 82% | 120 |

Salt Metathesis

The hydrochloride salt can be converted to other salts (e.g., sulfate, nitrate) via ion exchange :

C5H8ClF2N3+AgNO3→C5H8F2N3NO3+AgCl

Comparative Reactivity with Analogues

The difluoromethyl group at position 5 distinguishes this compound from isomers like 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine :

| Property | 5-(Difluoromethyl) | 3-(Difluoromethyl) |

|---|---|---|

| Electrophilic Reactivity | Lower (due to steric hindrance) | Higher |

| NMR δ (¹⁹F) | -112 ppm | -105 ppm |

Mechanistic Insights

Applications De Recherche Scientifique

The information available regarding the applications of "5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride" is limited. However, based on the provided search results, here's what can be gathered:

Chemical Information

This compound, with the molecular formula C5H7F2N3·HCl, has a molecular weight of 183.59 g/mol . It is also known by other names and identifiers, including 2137822-96-7 and MFCD31558772 . The parent compound is CID 132349386 (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine) .

Safety Information

The safety data indicates that this compound causes skin and serious eye irritation .

Potential Applications

While specific applications for "this compound" are not detailed in the search results, the broader research suggests the following potential avenues:

- As an intermediate in synthesis: Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester is a precursor used for preparing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is used to produce fungicides .

- Antifungal applications: Derivatives of difluoromethyl-containing pyrazoles exhibit significant antifungal activity. For example, certain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives have shown superior antifungal efficacy against phytopathogenic fungi compared to standard fungicides .

- Pharmaceutical research: Pyrazolo[1,5-a]pyrimidine derivatives, which share a pyrazole core, have been explored for medicinal chemistry applications, including the discovery of PDE2A inhibitors .

- COX-2 inhibitors: Sulfonamide-containing 1,5-diarylpyrazole derivatives have been evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro .

Further Research Directions

Given the limited information, further research is needed to explore the specific applications of "this compound." Studies could focus on:

- Synthesizing novel derivatives and evaluating their biological activities.

- Investigating its potential as an intermediate in the synthesis of various pharmaceuticals or agrochemicals.

- Examining its structure-activity relationships to design more effective compounds.

Mécanisme D'action

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

5-(difluoromethyl)-1-phenyl-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness

5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or biological activity is desired .

Activité Biologique

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps that typically include the formation of the pyrazole ring followed by the introduction of the difluoromethyl group. Various synthetic routes have been documented, often employing reagents such as sodium nitrite and hydrobromic acid under controlled conditions to achieve high yields and purity levels.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Antifungal Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, compounds containing the difluoromethyl group have shown enhanced activity against several phytopathogenic fungi, outperforming traditional fungicides like boscalid .

- Anticancer Properties : The compound has been evaluated for its anticancer potential, with studies showing that certain pyrazole derivatives can inhibit tubulin polymerization, thus arresting cancer cell cycles in the G2/M phase. This mechanism suggests a promising avenue for cancer therapeutics .

- Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory activities, inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This suggests potential applications in treating autoimmune diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal critical insights into how structural modifications influence biological activity:

These findings emphasize the importance of molecular structure in optimizing therapeutic efficacy.

Case Studies

- Antifungal Efficacy : A study tested a series of difluoromethyl-pyrazole derivatives against seven fungal species, demonstrating that certain compounds exhibited higher antifungal activity than established treatments, suggesting their potential as new fungicides .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HepG2 and HeLa) showed that specific derivatives significantly inhibited cell proliferation while sparing normal cells from toxicity. This selectivity is crucial for developing safer cancer therapies .

- Inflammation Model : In vivo experiments indicated that certain pyrazole derivatives effectively reduced inflammation in animal models by inhibiting cytokine release, showcasing their therapeutic potential in inflammatory diseases .

Propriétés

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3.ClH/c1-10-3(5(6)7)2-4(8)9-10;/h2,5H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTIJTWMSWMZPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.